gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride

Opioid pharmacology Receptor binding Mu-opioid receptor

Researchers needing a validated Dipipanone HCl synthetic intermediate or dual mu/delta opioid reference standard face inconsistent purity and undocumented synthetic routes. Generic piperidine nitriles cannot substitute: the γ-methyl substitution is essential for balanced mu (Ki 240 nM) and delta (Ki 180 nM) receptor engagement. This monohydrochloride salt (CAS 93942-55-3, ≥98% purity) provides the direct Dipipanone HCl intermediate and a non-peptidic dual-opioid screening calibrant. • Eliminates in-situ HCl salt formation, reducing impurity profile • Confirmed dual-receptor binding (mu Ki 240 nM, delta Ki 180 nM) • Pre-qualified starting material for ICH Q7-compliant API synthesis

Molecular Formula C22H27ClN2
Molecular Weight 354.9 g/mol
CAS No. 93942-55-3
Cat. No. B12688297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
CAS93942-55-3
Molecular FormulaC22H27ClN2
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESCC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl
InChIInChI=1S/C22H26N2.ClH/c1-19(24-15-9-4-10-16-24)17-22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3;1H
InChIKeyLWRAGUAXVRBIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile HCl: Core Pharmacophore and Procurement


gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride (CAS 93942-55-3), systematically named 2,2-diphenyl-4-(1-piperidinyl)pentanenitrile hydrochloride, is a synthetic piperidine derivative bearing the α,α-diphenylnitrile pharmacophore characteristic of the diphenylpropylamine opioid scaffold [1]. The compound exists as the monohydrochloride salt, which enhances its crystallinity and solubility in polar organic solvents relative to the free base (CAS 5424-11-3), a property directly relevant to its handling in both synthetic chemistry workflows and in vitro pharmacological assays . Its structural architecture places it at the intersection of synthetic opioid intermediates and direct opioid receptor ligand space, making procurement decisions dependent on whether the intended use is downstream derivatisation or direct pharmacological investigation.

gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile HCl: Why Generic Substitution Fails


In-class piperidine nitriles cannot be interchanged with gamma-methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride because two independent selection criteria converge on this specific structure. First, the compound's opioid receptor affinity profile—confirmed mu (Ki 240 nM) and delta (Ki 180 nM) binding [1]—is exquisitely sensitive to the γ-methyl substitution pattern on the pentanenitrile backbone; removal or relocation of this methyl group eliminates the balanced dual-receptor engagement that distinguishes it from mono-receptor-preferring analogs. Second, the compound is not merely a member of a broad chemical class but a direct and documented synthetic intermediate for Dipipanone Hydrochloride, a Schedule I controlled opioid analgesic . Substitution with a non-identical piperidine nitrile would sever the validated synthetic route, introduce uncharacterised impurities, and invalidate any prior analytical method qualification built around this specific CAS number. These dual constraints—pharmacological selectivity and regulatory synthetic-chain integrity—render generic replacement non-viable for both research and manufacturing applications.

gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile HCl: Quantitative Evidence


Mu-Opioid Binding vs. β-Endorphin

gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile binds to the rat mu-opioid receptor with a Ki of 240 nM, as determined by displacement of the mu-selective radioligand [3H]CTOP in rat brain membrane preparations [1]. By comparison, the endogenous mu-preferring agonist β-endorphin exhibits a Ki of approximately 1–5 nM at the same receptor under comparable radioligand binding conditions, representing a ~50–250-fold higher affinity [2]. While the target compound is substantially less potent than the endogenous peptide, its non-peptidic, synthetically tractable scaffold and lack of peptidic metabolic liabilities confer advantages for probe development and synthetic derivatisation that β-endorphin cannot provide.

Opioid pharmacology Receptor binding Mu-opioid receptor

Delta-Opioid Binding vs. DPDPE

The compound displays a Ki of 180 nM at the rat delta-opioid receptor, measured by displacement of the delta-selective radioligand [3H]DPDPE [1]. The prototypical delta-selective peptide agonist DPDPE itself binds with sub-nanomolar affinity (Ki ~0.5–5 nM) under similar conditions [2]. Although DPDPE is approximately 36–360-fold more potent, it is a cyclic pentapeptide with negligible oral bioavailability and poor blood-brain barrier penetration, whereas gamma-methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile possesses a small-molecule, non-peptidic structure (MW 318.5 free base) with computed logP ~4.8 [3], predicting favourable passive membrane permeability that peptides cannot achieve.

Delta-opioid receptor Binding affinity Selectivity profiling

MVD Functional Activity vs. Loperamide

In the mouse vas deferens (MVD) functional assay, a tissue preparation enriched in delta-opioid receptors, the compound exhibits an IC50 of 1,790 nM for inhibition of electrically evoked contractions [1]. This functional potency places it within a weakly active range compared to prototypical diphenylpropylamine opioids such as loperamide, which displays IC50 values in the sub-micromolar range in similar MVD preparations [2]. The quantitative functional data confirm that while the compound engages the delta receptor, it acts as a low-potency ligand, which is a critical consideration when selecting it as either a negative control or a starting scaffold where reduced intrinsic efficacy is desirable to minimise on-target toxicity.

Functional assay Mouse vas deferens Delta-opioid activity

Synthetic Intermediate for Dipipanone

gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile (free base, CAS 5424-11-3) is a documented intermediate in the synthesis of Dipipanone Hydrochloride, a potent opioid analgesic . The monohydrochloride salt (CAS 93942-55-3) serves as a convenient, pre-formed, high-purity (98.0% per vendor specification) starting material that eliminates the need for in situ salt formation and reduces the number of unit operations in the synthetic sequence. Non-identical piperidine nitriles—such as 2,2-diphenyl-4-(dimethylamino)butyronitrile (the loperamide/diphenoxylate scaffold intermediate) or 2,2-diphenyl-4-morpholinobutyronitrile—do not yield Dipipanone upon analogous downstream processing because the γ-methyl substituent and the unsubstituted piperidine ring are both structurally essential for the final product's pharmacophore.

Synthetic intermediate Dipipanone synthesis Process chemistry

gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile HCl: Application Scenarios


Dual-Receptor Binding Assay Calibration

With confirmed Ki values of 240 nM (mu) and 180 nM (delta) in rat brain radioreceptor binding assays [1], the compound can serve as a moderate-affinity, non-peptidic reference standard for calibrating dual-opioid screening panels. Its balanced mu/delta engagement, combined with a computationally favourable logP of 4.8 , makes it suitable as a control ligand when establishing assay windows between peptide-based high-affinity agonists (e.g., β-endorphin at ~1 nM) and low-affinity negative controls. Laboratories developing high-throughput opioid receptor binding screens can use this compound to benchmark inter-assay variability and to define the dynamic range of their detection systems.

Delta-Opioid SAR Starting Scaffold

The functional MVD IC50 of 1,790 nM [1] establishes the compound as a weakly active delta-opioid ligand with minimal functional potency. Medicinal chemistry teams seeking to develop delta-opioid positive allosteric modulators (PAMs) or biased ligands can exploit this low baseline efficacy: substitutions that enhance MVD potency by ≥10-fold will be readily detectable against the low-noise background. In contrast, starting from a high-potency scaffold such as SNC80 (delta agonist, EC50 <10 nM) would compress the assay dynamic range, making it harder to quantify incremental improvements.

GMP-Ready Intermediate for Dipipanone

As the documented synthetic precursor to Dipipanone Hydrochloride [1], the monohydrochloride salt (available at 98.0% purity from commercial vendors ) provides a single-component, pre-qualified starting material that streamlines the Dipipanone synthetic sequence. This eliminates the in situ hydrochloride salt formation step, reduces the impurity profile by one synthetic operation, and provides a defined reference for analytical method validation in compliance with ICH Q7 guidelines for active pharmaceutical ingredient (API) starting materials.

Delta Receptor Probe for GPCR Trafficking

The combination of moderate delta binding affinity (Ki 180 nM) [1] and a small-molecule scaffold (MW 354.9 as HCl salt) makes the compound an appropriate chemical probe for studying delta-opioid receptor internalisation and recycling kinetics in recombinant cell lines. Unlike peptide ligands (e.g., DPDPE, deltorphin II), which may induce distinct receptor trafficking fates due to their large size and peptidic nature, this compound provides a small-molecule engagement mode that more closely mimics drug-like candidates. This property is critical when the research objective is to correlate ligand chemotype with post-activation receptor trafficking outcomes.

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